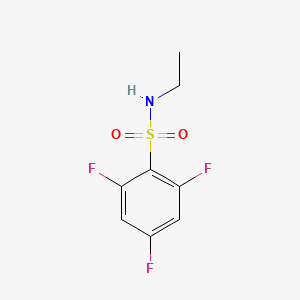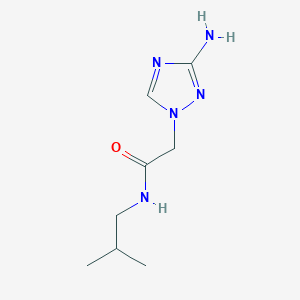![molecular formula C10H12N2O3 B13625858 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, and a benzo-oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. The amino group and the oxazine ring play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl: Another oxazine derivative with similar structural features.
6-Chloro-5-methoxypyridin-2-amine: A pyridine derivative with comparable functional groups.
Uniqueness
6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one stands out due to its unique combination of an amino group, a methoxymethyl group, and a benzo-oxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-amino-4-(methoxymethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O3/c1-14-6-12-8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4H,5-6,11H2,1H3 |
InChI Key |
LDNCDNIZMIDTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=O)COC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)




